

Application Notes and Protocols for ATTO 488 Alkyne in Nucleic Acid Labeling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 488 is a high-performance fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4][5][6] Its alkyne derivative, ATTO 488 alkyne, is specifically designed for covalent labeling of azide-modified molecules via the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." [6][7] This bioorthogonal reaction is highly efficient and specific, making it an ideal tool for labeling nucleic acids in a variety of applications, including fluorescence in situ hybridization (FISH), super-resolution microscopy, and the study of nucleic acid dynamics in living and fixed cells.[1][4][5][8]

This document provides detailed application notes and experimental protocols for the use of **ATTO 488 alkyne** in labeling various types of nucleic acids.

Quantitative Data

The following table summarizes the key photophysical properties of ATTO 488, providing essential data for experimental design and data analysis.



Property	Value	Reference
Maximum Absorption (λ_max_)	501 nm	[6]
Maximum Emission (λ_em_)	523 nm	[6]
Molar Extinction Coefficient (ε_max_)	90,000 M ⁻¹ cm ⁻¹	[6]
Fluorescence Quantum Yield (Φ_F_)	0.80	[9]
Fluorescence Lifetime (τ_fl_)	4.1 ns	[6]

Experimental Protocols

Labeling of Oligonucleotides using Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the labeling of azide-modified oligonucleotides with ATTO 488 alkyne.

Materials:

- · Azide-modified oligonucleotide
- ATTO 488 alkyne
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand[9][10]
- Sodium ascorbate
- Nuclease-free water
- DMSO (anhydrous)
- Purification supplies (e.g., ethanol, sodium acetate, spin columns)



Protocol:

- Prepare Stock Solutions:
 - Oligonucleotide: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1-2 mM.
 - ATTO 488 Alkyne: Dissolve ATTO 488 alkyne in anhydrous DMSO to a final concentration of 10 mM.
 - CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.
 - THPTA/TBTA: Prepare a 100 mM stock solution in water (THPTA) or DMSO (TBTA).[7][9]
 - Sodium Ascorbate: Prepare a fresh 300 mM stock solution in nuclease-free water immediately before use.[9]
- Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:
 - Azide-modified oligonucleotide (e.g., 10 nmol)
 - Nuclease-free water to adjust the final volume
 - ATTO 488 alkyne stock solution (1.5 to 5 molar equivalents to the oligonucleotide)
 - THPTA/TBTA stock solution (to a final concentration of 1-5 mM)
 - CuSO₄ stock solution (to a final concentration of 0.1-1 mM)
- Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.[9]
- Incubation: Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light. The reaction can be accelerated by incubating at 37-45°C for 30 minutes.[7]
- Purification: Purify the labeled oligonucleotide from unreacted dye and catalyst using methods such as ethanol precipitation, size-exclusion chromatography (e.g., spin columns),



or HPLC.[7][11]

Metabolic Labeling and Detection of Nascent RNA in Cells

This protocol involves the metabolic incorporation of an alkyne-modified nucleoside, 5-ethynyluridine (5-EU), into newly synthesized RNA, followed by detection with ATTO 488 azide (the roles of alkyne and azide are reversed in this common alternative approach).

Materials:

- 5-ethynyluridine (5-EU)
- ATTO 488 azide
- Cell culture medium and reagents
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Click reaction buffer (e.g., 100 mM Tris-HCl pH 8.5, 1 mM CuSO₄, 100 mM sodium ascorbate)[12]
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Mounting medium with DAPI

Protocol:

- Metabolic Labeling:
 - Culture cells to the desired confluency.
 - Add 5-EU to the cell culture medium at a final concentration of 0.1-1 mM and incubate for the desired labeling period (e.g., 1-24 hours).[13]
- Cell Fixation and Permeabilization:



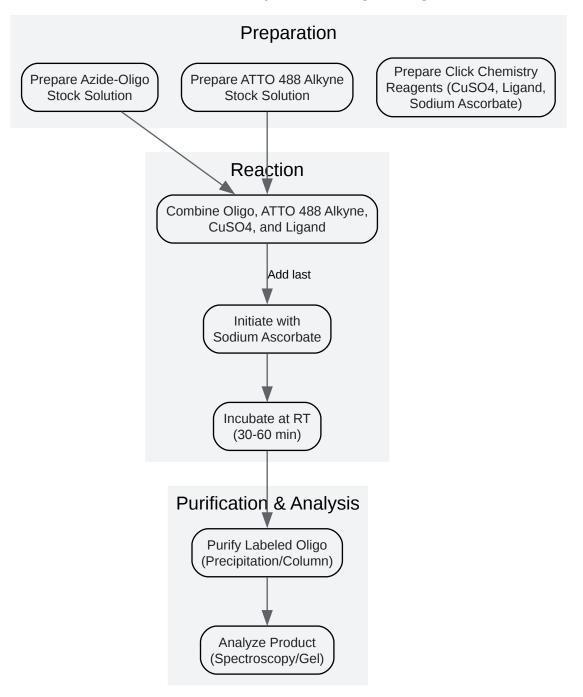
- Wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
- Wash the cells with PBS.
- Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
- Wash the cells with PBS.
- Click Reaction:
 - Prepare the click reaction buffer containing ATTO 488 azide (e.g., 5-20 μM).[12]
 - Incubate the cells with the click reaction mixture for 30 minutes at room temperature in the dark.
- Washing and Counterstaining:
 - Wash the cells extensively with wash buffer.
 - Counterstain the nuclei with DAPI by incubating with a DAPI-containing solution for 5-10 minutes.
 - Wash the cells with PBS.
- Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the cells using a fluorescence microscope with appropriate filter sets for ATTO 488 and DAPI.

Visualizations

Experimental Workflow for Oligonucleotide Labeling



Workflow for ATTO 488 Alkyne Labeling of Oligonucleotides



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Caption: A flowchart of the experimental workflow for labeling azide-modified oligonucleotides with **ATTO 488 alkyne**.

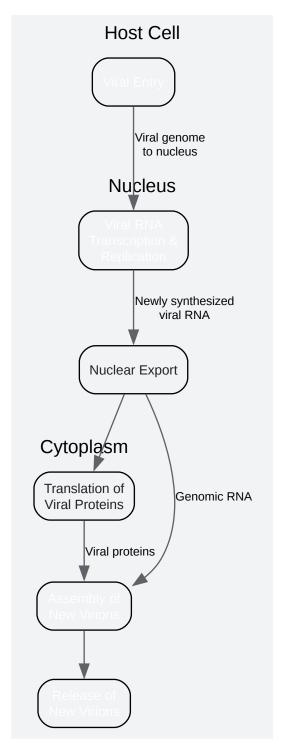


Signaling Pathway: Tracking Viral RNA Trafficking

ATTO 488 alkyne-labeled nucleic acids can be used to track the trafficking and replication of viral RNA within a host cell, providing insights into the viral life cycle and host-pathogen interactions.[2][5]



Visualization of Viral RNA Trafficking



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Caption: A diagram illustrating the pathway of viral RNA within a host cell, a process that can be visualized using fluorescently labeled nucleic acids.



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